2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid
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Overview
Description
2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure that includes a tert-butoxycarbonyl group, an iodo-substituted pyrazole ring, and an azetidine ring, making it a valuable subject for synthetic and mechanistic studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with 1,3-diketones.
Introduction of the iodo group: This step usually involves iodination reactions using reagents like iodine or N-iodosuccinimide (NIS).
Construction of the azetidine ring: This can be done via cyclization reactions involving azetidine precursors.
Attachment of the tert-butoxycarbonyl group: This is typically achieved using tert-butyl chloroformate in the presence of a base.
Final coupling to form the acetic acid derivative: This step may involve esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid can undergo various chemical reactions, including:
Substitution reactions: The iodo group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to modify its functional groups.
Coupling reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, especially due to the presence of the iodo group.
Common Reagents and Conditions
Substitution reactions: Reagents like sodium azide or thiols can be used.
Oxidation reactions: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction reactions: Reagents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azido or thiol derivatives, while coupling reactions can produce various biaryl compounds.
Scientific Research Applications
2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound can be used in the development of bioactive molecules and probes for biological studies.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodo group can facilitate interactions with specific proteins or nucleic acids, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-{1-[(tert-butoxy)carbonyl]-3-(4-chloro-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid
- 2-{1-[(tert-butoxy)carbonyl]-3-(4-bromo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid
- 2-{1-[(tert-butoxy)carbonyl]-3-(4-fluoro-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid
Uniqueness
The uniqueness of 2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid lies in the presence of the iodo group, which can significantly influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and mechanistic studies, as well as for the development of new bioactive molecules.
Biological Activity
2-{1-[(tert-butoxy)carbonyl]-3-(4-iodo-1H-pyrazol-1-yl)azetidin-3-yl}acetic acid is a synthetic compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and research findings.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : C13H20IN3O2
- Molecular Weight : 377.226 g/mol
- CAS Number : 1260771-95-6
The presence of the tert-butoxycarbonyl (Boc) group and the iodinated pyrazole ring contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The iodinated pyrazole moiety can act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Interaction : The piperazine part may interact with neurotransmitter receptors, influencing signal transduction pathways.
- Modulation of Kinase Activity : Similar compounds have been reported to inhibit kinase activities, which play a crucial role in cell signaling and cancer progression.
Biological Activity and Pharmacological Effects
Research indicates that compounds similar to this compound exhibit a range of biological activities:
Antitumor Activity
Several studies have demonstrated that related pyrazole derivatives possess significant antitumor properties by inhibiting cancer cell proliferation. For instance:
- Case Study : A study on pyrazole-based inhibitors showed IC50 values in the low nanomolar range against various cancer cell lines, suggesting potent antitumor activity .
Antiviral Properties
Research has indicated potential antiviral effects, particularly against RNA viruses. The mechanism likely involves the inhibition of viral replication through interference with viral enzyme activity.
- Case Study : A patent describes the synthesis of similar compounds that exhibit antiviral activity, highlighting their potential in therapeutic applications .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with structurally similar compounds is essential.
Compound Name | Structure | Biological Activity |
---|---|---|
tert-butyl 4-(4-chloro-1H-pyrazol-1-yl)piperazine | Structure | Moderate kinase inhibition |
tert-butyl 4-(4-bromo-1H-pyrazol-1-yl)piperazine | Structure | Antitumor effects in vitro |
tert-butyl 4-(4-fluoro-1H-pyrazol-1-yl)piperazine | Structure | Potential antiviral properties |
The iodinated derivative shows enhanced reactivity due to iodine's larger atomic radius and polarizability, which can improve binding affinity to biological targets compared to its chloro, bromo, or fluoro counterparts.
Properties
IUPAC Name |
2-[3-(4-iodopyrazol-1-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18IN3O4/c1-12(2,3)21-11(20)16-7-13(8-16,4-10(18)19)17-6-9(14)5-15-17/h5-6H,4,7-8H2,1-3H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUFLKSSPGOPOOO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CC(=O)O)N2C=C(C=N2)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18IN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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